Product packaging for O-[2-(4-Chlorophenyl)ethyl]hydroxylamine(Cat. No.:CAS No. 85661-09-2)

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine

Cat. No.: B3057838
CAS No.: 85661-09-2
M. Wt: 171.62 g/mol
InChI Key: LUTQLPWTVZDKQP-UHFFFAOYSA-N
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Description

Contextualizing O-Substituted Hydroxylamines within Organic Chemistry

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an alkoxy group attached to a nitrogen atom (-ONH2). This functional group imparts unique chemical reactivity that makes these compounds valuable reagents and building blocks in organic synthesis. Unlike their N-substituted counterparts, O-substituted hydroxylamines are often employed as versatile electrophilic aminating agents. rsc.org

The utility of these reagents stems from the ability of the oxygen-substituted nitrogen to act as a source of an amino group (-NH2). They facilitate a variety of bond-forming reactions, including the stereoselective and regioselective formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. rsc.org This reactivity is crucial for the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. chemimpex.comresearchgate.net

The synthesis of O-substituted hydroxylamines can be achieved through several methods, such as the O-alkylation of N-hydroxy compounds like tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.org Their application in synthesis is broad and continues to expand, highlighting their importance in the toolkit of modern organic chemists.

Key Synthetic Applications of O-Substituted Hydroxylamines
Reaction TypeDescriptionSignificance
Electrophilic AminationTransfer of an amino (-NH2) group to a nucleophile.Fundamental for creating C-N, N-N, O-N, and S-N bonds without the need for expensive metal catalysts. rsc.org
Oxime FormationReaction with aldehydes and ketones to form oximes.Used in the purification of carbonyl compounds and as intermediates for synthesizing other nitrogen-containing heterocycles.
Synthesis of HeterocyclesUsed as a nitrogen source for the construction of various nitrogen-containing ring systems.Essential for building the core structures of many biologically active molecules.
Derivatizing AgentUsed to modify other molecules for analysis, for example, in gas chromatography. Enhances the detection and separation of analytes like carbonyl compounds and carbohydrates. chemimpex.com

Significance of the O-[2-(4-Chlorophenyl)ethyl]hydroxylamine Structural Motif in Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural motif can be inferred from the well-established importance of its constituent parts: the O-alkyl hydroxylamine (B1172632) group and the 4-chlorophenylethylamine core.

The O-alkyl hydroxylamine moiety is of considerable interest in medicinal chemistry. Recent research has identified this functional group as a key component in a new class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a significant therapeutic target for treating cancer and other diseases characterized by pathological immune suppression. nih.gov In these studies, O-benzylhydroxylamine was discovered to be a potent inhibitor, and further derivatization, particularly the addition of halogen atoms to the aromatic ring, led to improved potency. nih.govnih.gov This finding suggests that the chloro-substituted phenyl ring in this compound could be a beneficial feature for biological activity.

The 4-chlorophenylethylamine core is a well-known structure in pharmacology and medicinal chemistry. The parent compound, 2-phenylethylamine (PEA), is an endogenous neuromodulator that influences levels of key neurotransmitters like dopamine (B1211576) and norepinephrine. mdpi.com Derivatives of PEA are widely explored for their potential therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD). mdpi.com The strategic placement of a chlorine atom on the phenyl ring is a common strategy in drug design to enhance biological activity. mdpi.com For instance, (S)-1-(4-Chlorophenyl)ethylamine is a valuable chiral intermediate in the synthesis of pharmaceuticals. smolecule.com

The combination of these two key structural features in this compound makes it a molecule of significant interest for chemical research. The presence of the O-alkyl hydroxylamine suggests potential as an enzyme inhibitor, while the 4-chlorophenylethylamine backbone points towards possible applications in neuroscience and as a modulator of biological amine activity. Therefore, this compound represents a promising lead structure for the design and synthesis of novel therapeutic agents.

Research Significance of Structural Components
Structural MotifArea of ResearchKey Findings and Potential Applications
O-Alkyl HydroxylamineMedicinal Chemistry / EnzymologyIdentified as a new structural class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a cancer therapy target. nih.govnih.gov
4-Chlorophenyl GroupDrug DiscoveryHalogenation of aromatic rings in enzyme inhibitors can lead to a significant improvement in potency. nih.gov The inclusion of chlorine can enhance the biological activity of molecules. mdpi.com
2-Phenylethylamine (PEA) CoreNeuroscience / PharmacologyPEA is a natural neuromodulator. Its derivatives are explored for potential treatments of mood disorders and ADHD. mdpi.com
Combined MotifPharmaceutical DevelopmentThe molecule combines a pharmacologically relevant core (chlorophenylethylamine) with a functional group (O-alkyl hydroxylamine) known to interact with important biological targets, making it a strong candidate for drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B3057838 O-[2-(4-Chlorophenyl)ethyl]hydroxylamine CAS No. 85661-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[2-(4-chlorophenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQLPWTVZDKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCON)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618041
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85661-09-2
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85661-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O 2 4 Chlorophenyl Ethyl Hydroxylamine

Direct O-Alkylation Approaches Utilizing Hydroxylamine (B1172632) Precursors

Direct O-alkylation methods represent a straightforward approach to the synthesis of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine. These methods involve the formation of the ether linkage by reacting a hydroxylamine equivalent with a 2-(4-chlorophenyl)ethyl electrophile.

Alkylation Protocols with 2-(4-Chlorophenyl)ethyl Halide Reagents

A common and direct method for the synthesis of O-alkoxyamines is the alkylation of a protected hydroxylamine derivative with an appropriate alkyl halide. In the context of this compound synthesis, this involves the reaction of a hydroxylamine precursor, such as N-hydroxyphthalimide, with a 2-(4-chlorophenyl)ethyl halide (e.g., bromide or chloride). This process, analogous to the Gabriel synthesis of primary amines, proceeds via a nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The reaction is typically carried out in the presence of a base to deprotonate the N-hydroxyphthalimide, thereby generating a more potent nucleophile. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield of the desired N-alkoxyphthalimide intermediate. Following the alkylation step, the phthalimide (B116566) protecting group is removed, commonly through hydrazinolysis or acidic hydrolysis, to yield the final this compound. masterorganicchemistry.comlibretexts.org

Table 1: Illustrative Reaction Parameters for O-Alkylation of N-Hydroxyphthalimide

ParameterCondition
Hydroxylamine Precursor N-Hydroxyphthalimide
Alkylating Agent 2-(4-Chlorophenyl)ethyl bromide
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN)
Reaction Temperature Room temperature to 80 °C
Deprotection Reagent Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), Hydrochloric acid (HCl)

This table represents typical conditions and may require optimization for specific applications.

Mitsunobu Reaction Applications in O-Alkylation Syntheses

The Mitsunobu reaction offers a powerful and mild alternative for the O-alkylation of hydroxylamine precursors, particularly when starting from the corresponding alcohol, 2-(4-chlorophenyl)ethanol (B160499). organic-chemistry.orgorganic-synthesis.com This reaction facilitates the condensation of an acidic nucleophile, such as N-hydroxyphthalimide, with a primary or secondary alcohol using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the deprotonated N-hydroxyphthalimide. A key advantage of the Mitsunobu reaction is its generally high yield and stereospecificity (inversion of configuration at the alcohol carbon). organic-chemistry.org Similar to the halide alkylation method, the resulting N-[2-(4-chlorophenyl)ethoxy]phthalimide intermediate requires a subsequent deprotection step to afford the target hydroxylamine derivative. researchgate.net

Table 2: Typical Reagents for Mitsunobu Reaction in O-Alkylation

ReagentFunction
2-(4-Chlorophenyl)ethanolAlcohol Substrate
N-HydroxyphthalimideNucleophile
Triphenylphosphine (PPh₃)Activating Agent
Diethyl Azodicarboxylate (DEAD)Activating Agent
Solvent Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM)

This table outlines the standard reagents for the Mitsunobu reaction in this context.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the required carbon skeleton, followed by a chemical transformation to introduce the hydroxylamine functionality.

Reductive Amination Strategies for Hydroxylamine Formation

Reductive amination provides a versatile method for the formation of amines and their derivatives, which can be adapted for the synthesis of hydroxylamines. organic-chemistry.orgmasterorganicchemistry.com In this approach, an aldehyde or ketone is reacted with a hydroxylamine derivative in the presence of a reducing agent. For the synthesis of this compound, 4-chlorophenylacetaldehyde would be the key starting material.

The reaction proceeds through the initial formation of an oxime intermediate by the condensation of the aldehyde with hydroxylamine. This oxime is then reduced in situ to the corresponding hydroxylamine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its ability to selectively reduce the imine/oxime double bond in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com

Table 3: Reagents for Reductive Amination Synthesis

ReagentRole
4-ChlorophenylacetaldehydeCarbonyl Precursor
Hydroxylamine HydrochlorideNitrogen Source
Sodium Cyanoborohydride (NaBH₃CN)Reducing Agent
Solvent Methanol (MeOH), Ethanol (B145695) (EtOH)
pH Condition Mildly acidic (pH 4-6)

This table lists the essential components for a reductive amination approach.

Chemical Transformations from Oxime and Nitrone Intermediates

An alternative indirect pathway involves the pre-formation and isolation of an oxime intermediate, followed by its reduction. 4-Chlorophenylacetaldehyde can be readily converted to 4-chlorophenylacetaldehyde oxime by reaction with hydroxylamine hydrochloride in the presence of a base. rsc.org

The subsequent reduction of the isolated oxime to this compound is a critical step. Care must be taken to select a reducing agent and reaction conditions that favor the formation of the hydroxylamine over the primary amine, which can be a significant side product resulting from the cleavage of the N-O bond. nih.gov Catalytic hydrogenation over specific catalysts or the use of certain metal hydrides under controlled conditions can achieve the desired transformation. nih.govnih.gov Recent advances in catalysis have focused on developing selective methods for the reduction of oximes to hydroxylamines. incatt.nl

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters for each of the described methodologies.

In direct O-alkylation reactions , the choice of base, solvent, and temperature plays a pivotal role. For instance, in the alkylation of N-hydroxyphthalimide with 2-(4-chlorophenyl)ethyl halides, stronger bases and polar aprotic solvents like DMF can accelerate the reaction rate. However, these conditions may also promote side reactions, necessitating a balance to achieve optimal yields. The use of phase-transfer catalysts can also be beneficial in biphasic reaction systems.

For the Mitsunobu reaction , precise control of the stoichiometry of the reagents is crucial to minimize the formation of byproducts and simplify purification. The order of addition of the reagents can also influence the outcome of the reaction.

In reductive amination , maintaining the appropriate pH is critical for both the formation of the oxime intermediate and the subsequent selective reduction. The choice of reducing agent is also paramount, with milder reagents like sodium cyanoborohydride often preferred to prevent over-reduction. masterorganicchemistry.com

When reducing oxime intermediates , the selection of the catalyst and reaction conditions (temperature, pressure, solvent) is key to achieving high chemoselectivity for the hydroxylamine product over the corresponding primary amine. nih.gov The presence of additives or co-catalysts can also significantly influence the product distribution.

Continuous monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time and maximizing the yield of this compound.

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of O-alkylhydroxylamines as it can significantly influence reaction rates, yields, and the selectivity of O- versus N-alkylation. The primary synthetic step, typically an SN2 reaction between a protected hydroxylamine nucleophile and an alkylating agent, is highly dependent on the solvent's properties.

Polar aprotic solvents are frequently employed in these alkylation reactions. Solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are effective at solvating the cation of the base used (e.g., Na⁺ or K⁺) while leaving the hydroxylamine-derived anion relatively free, thereby enhancing its nucleophilicity. For instance, the alkylation of ethyl N-hydroxycarbamate has been shown to proceed efficiently in DMF, leading to the desired O-alkylated products. chemicalbook.com In contrast, protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to lower yields or slower reaction times. nih.gov

The stability of the final hydroxylamine product can also be influenced by the solvent. Studies have shown that some hydroxylamines can undergo oxidation to the corresponding oximes when dissolved in certain organic solvents, such as methanol. researchgate.netresearchgate.net Conversely, non-polar aromatic solvents like benzene (B151609) and toluene (B28343) show minimal product degradation, suggesting they may be more suitable for extraction and storage. researchgate.net The choice of solvent during the reaction workup is also crucial; immiscible solvents like diethyl ether or ethyl acetate (B1210297) are commonly used for extracting the product from aqueous solutions. google.comorgsyn.org

The following table summarizes the characteristics of solvents commonly used in the synthesis of O-alkylhydroxylamines.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical Application in SynthesisRationale for Use
Dimethylformamide (DMF) Polar Aprotic37153O-Alkylation of N-hydroxycarbamates chemicalbook.comHigh polarity solvates cations, enhancing nucleophilicity of the anion.
Acetonitrile Polar Aprotic37.582Reaction medium for iminoester formation google.comGood solvent for a wide range of reactants; relatively high dielectric constant.
Tetrahydrofuran (THF) Polar Aprotic7.666Mitsunobu reaction medium nih.govAprotic nature prevents solvation of the nucleophile; dissolves many organic compounds.
Dichloromethane (DCM) Polar Aprotic9.140Solvent for hydrazinolysis/deprotection chemicalbook.comLow boiling point allows for easy removal; inert under many reaction conditions.
Toluene Non-polar2.4111Medium for reacting iminoesters google.comCan form azeotropes to remove water; less likely to cause oxidation of product. researchgate.net
Ethanol Polar Protic24.578Solvent for initial oxime formation orgsyn.orgCan act as both solvent and proton source; dissolves hydroxylamine hydrochloride.

Catalytic Approaches in O-Alkylation and Related Synthetic Steps

Catalysis plays a pivotal role in modern synthetic strategies, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. In the synthesis of this compound and related compounds, several catalytic approaches are applicable.

A common precursor route involves the reaction of 2-(4-chlorophenyl)ethanol under Mitsunobu conditions with an N-protected hydroxylamine like N-hydroxyphthalimide (NHPI). nih.govresearchgate.net This reaction, while stoichiometric in its phosphine and azodicarboxylate reagents, is a reliable method for forming the C-O bond. The subsequent step, the removal of the phthalimide protecting group, is often achieved using hydrazine or methylamine. nih.govresearchgate.net

Phase-transfer catalysis (PTC) is another effective strategy for O-alkylation. Using a catalyst such as tetrabutylammonium (B224687) bromide, the hydroxylamine-derived nucleophile can be transferred from an aqueous or solid phase into the organic phase containing the alkylating agent [2-(4-chlorophenyl)ethyl]halide. google.com This technique is particularly advantageous for industrial-scale synthesis as it can simplify workup procedures and allow for the use of inexpensive inorganic bases.

More advanced, metal-catalyzed methods have also been developed for related transformations. Palladium and iridium catalysts are widely used for allylic substitutions on hydroxylamines, demonstrating the ability of transition metals to mediate the formation of C-O bonds with high chemo- and regioselectivity. organic-chemistry.org Although the target molecule contains an ethyl linker rather than an allyl group, these studies highlight the potential for transition metal catalysis in this area. organic-chemistry.org For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides is a well-established process. researchgate.netorganic-chemistry.org Furthermore, recent research has explored photoredox and organocatalytic methods for the decarboxylative alkylation of N-hydroxyphthalimide esters, providing metal-free pathways to generate alkyl radicals that can form new C-C or C-heteroatom bonds. nih.govrsc.orgresearchgate.netnih.gov

Catalytic ApproachTypical Reagents/CatalystsReaction StepAdvantages
Mitsunobu Reaction Triphenylphosphine (PPh₃), DIAD/DEADO-Alkylation of N-hydroxyphthalimideHigh reliability for primary and secondary alcohols; mild conditions. nih.gov
Phase-Transfer Catalysis Tetrabutylammonium bromide (TBAB)O-Alkylation of hydroximic acid estersFacilitates reaction between different phases; uses simple inorganic bases. google.com
Transition Metal Catalysis Palladium or Iridium complexesAllylic substitution (analogous reaction)High selectivity and efficiency for specific substrates. organic-chemistry.org
Organocatalysis Pyridine-boryl radicalsDecarboxylative alkylation (related reaction)Metal-free conditions; good functional group tolerance. rsc.org

Advanced Isolation and Purification Techniques for Academic Synthesis

The isolation and purification of this compound are critical for obtaining a sample of high purity for characterization and further use in academic research. As a basic compound, it is often purified and stored as a more stable hydrochloride salt. nih.govorganic-chemistry.org

A standard purification sequence begins after the deprotection step. The reaction mixture is typically subjected to a liquid-liquid extraction procedure. The crude product, being a free base, can be extracted from an alkaline aqueous solution into an organic solvent like ethyl acetate or dichloromethane. orgsyn.org Subsequently, washing the organic layer with brine helps to remove residual water and inorganic salts. orgsyn.org

For conversion to the hydrochloride salt, the organic solution containing the purified free base is treated with a solution of dry hydrogen chloride (HCl) in a solvent like diethyl ether. organic-chemistry.org This often leads to the precipitation of the O-alkylhydroxylamine hydrochloride as a crystalline solid, which can be collected by filtration. Recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, can further enhance purity. orgsyn.org

In cases where impurities are difficult to remove by extraction or crystallization, column chromatography on silica (B1680970) gel is a common and effective technique. google.com A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components, allowing for the separation of the desired product from starting materials and byproducts.

For more challenging separations or to remove trace ionic impurities, ion-exchange chromatography can be employed. This technique involves passing a solution of the crude product through a column containing an ion-exchange resin that selectively binds either the desired product or the impurities, allowing for their separation. google.com This method is particularly useful for preparing highly pure samples required for sensitive applications. google.com

TechniquePurposeTypical Solvents/ReagentsKey Outcome
Liquid-Liquid Extraction Initial isolation from reaction mixtureEthyl acetate, Dichloromethane, 1M HCl, NaHCO₃ solutionSeparation of the basic product from acidic or neutral impurities and reagents. orgsyn.org
Salt Formation & Recrystallization Purification and stabilizationDry HCl in ether, Ethanol/Ethyl acetateIsolation of the product as a stable, often crystalline, hydrochloride salt with high purity. nih.govorganic-chemistry.org
Column Chromatography Separation of closely related compoundsSilica gel, Hexane/Ethyl acetate gradientsRemoval of non-polar or very polar impurities based on differential adsorption. google.com
Ion-Exchange Resin Removal of residual ionic impuritiesAnion-exchange resinsProduction of a highly pure hydroxylamine solution with low ionic content. google.com

Spectroscopic Characterization and Elucidation of O 2 4 Chlorophenyl Ethyl Hydroxylamine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Analysis of the Chlorophenyl and Ethyl Moieties

The ¹H NMR spectrum of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is anticipated to exhibit distinct signals corresponding to the protons of the 4-chlorophenyl ring and the ethyl bridge.

Chlorophenyl Protons: The para-substituted chlorophenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine atom (H-2 and H-6) are in a different chemical environment than the protons meta to the chlorine atom (H-3 and H-5). Due to the electron-withdrawing nature of chlorine, the ortho protons are expected to be deshielded and resonate at a higher chemical shift (downfield), predicted to be in the range of δ 7.2-7.4 ppm. The meta protons would appear slightly more shielded (upfield) in the region of δ 7.1-7.3 ppm. The coupling between these adjacent aromatic protons would result in a doublet splitting pattern for each signal, with a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Ethyl Moiety Protons: The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) will present as two distinct triplets, assuming free rotation. The methylene group attached to the aromatic ring (-Ar-CH₂-) is expected to resonate around δ 2.8-3.0 ppm. The adjacent methylene group, bonded to the oxygen atom (-O-CH₂-), will be more deshielded due to the electronegativity of the oxygen and is predicted to appear further downfield, likely in the δ 3.8-4.1 ppm range. Each of these signals would be split into a triplet by the protons on the neighboring methylene group, with a typical vicinal coupling constant (³J) of about 6-7 Hz.

Hydroxylamine (B1172632) Protons: The protons of the hydroxylamine group (-ONH₂) are expected to produce a broad singlet. The exact chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally anticipated in the range of δ 5.0-6.0 ppm. The broadness is due to quadrupole effects of the nitrogen atom and potential chemical exchange with trace amounts of water.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (ortho to Cl) 7.2 - 7.4 Doublet 8 - 9
Ar-H (meta to Cl) 7.1 - 7.3 Doublet 8 - 9
-O-CH₂- 3.8 - 4.1 Triplet 6 - 7
-Ar-CH₂- 2.8 - 3.0 Triplet 6 - 7

Carbon (¹³C) NMR Characterization of the Compound’s Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Chlorophenyl Carbons: The aromatic region of the spectrum will display four signals for the six carbons of the chlorophenyl ring due to symmetry. The carbon atom bonded to the chlorine (C-4) is expected to be found around δ 132-134 ppm. The ipso-carbon (C-1), to which the ethyl group is attached, is predicted to be in the region of δ 136-138 ppm. The ortho-carbons (C-2 and C-6) will likely appear around δ 130-132 ppm, while the meta-carbons (C-3 and C-5) are anticipated at approximately δ 128-130 ppm.

Ethyl Carbons: The two aliphatic carbons of the ethyl bridge will be clearly distinguishable. The carbon attached to the aromatic ring (-Ar-CH₂-) is predicted to have a chemical shift in the range of δ 35-38 ppm. The carbon bonded to the oxygen atom (-O-CH₂-) will be significantly deshielded and is expected to resonate further downfield, around δ 70-73 ppm.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (Ar, ipso to ethyl) 136 - 138
C-2, C-6 (Ar, ortho to ethyl) 130 - 132
C-3, C-5 (Ar, meta to ethyl) 128 - 130
C-4 (Ar, ipso to Cl) 132 - 134
-O-CH₂- 70 - 73

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the proposed structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. wikipedia.org Key expected correlations would be between the ortho and meta protons of the chlorophenyl ring, and crucially, between the two methylene groups of the ethyl bridge. This would definitively link these two groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at δ 3.8-4.1 ppm would correlate with the carbon signal at δ 70-73 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for connecting different fragments of the molecule. Expected key correlations would include the protons of the -Ar-CH₂- group to the ipso- and ortho-carbons of the aromatic ring, and the protons of the -O-CH₂- group to the -Ar-CH₂- carbon. These correlations would solidify the connection between the chlorophenyl ring and the ethylhydroxylamine moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear as a series of weak to medium bands in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The C-H stretching of the methylene groups in the ethyl chain will give rise to absorptions in the 3000-2850 cm⁻¹ range. docbrown.info

N-H Stretching: The N-H stretching vibrations of the primary amine group (-NH₂) are expected to produce two bands in the 3400-3300 cm⁻¹ region. libretexts.org These bands can sometimes be broad due to hydrogen bonding. stackexchange.com

C-O Stretching: The C-O single bond stretching vibration is anticipated to be a strong band in the 1260-1000 cm⁻¹ region.

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretching of the chlorophenyl group is expected in the fingerprint region, typically around 750-700 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations within the aromatic ring will produce characteristic bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

Predicted Vibrational Frequencies

Functional Group Predicted IR/Raman Frequency (cm⁻¹) Intensity
N-H Stretch 3400 - 3300 Medium
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-O Stretch 1260 - 1000 Strong

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several predictable pathways. A common fragmentation for amines and ethers is alpha-cleavage. youtube.com Cleavage of the C-C bond between the two methylene groups would be a likely fragmentation pathway. Another significant fragmentation would be the cleavage of the O-N bond. The benzylic C-C bond cleavage, leading to the formation of a stable chlorotropylium ion (m/z 125), is also a highly probable fragmentation pathway.

Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
[M]⁺, [M+2]⁺ Molecular Ion
139/141 [Cl-C₆H₄-CH₂-CH₂]⁺
125/127 [Cl-C₆H₄-CH₂]⁺

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of the chlorophenyl ring relative to the ethylhydroxylamine side chain. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, which govern the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and intermolecular interactions of this compound, which would typically be derived from single-crystal X-ray diffraction studies, is not currently available in published scientific literature. Such an analysis would identify the arrangement of molecules in the crystal lattice and characterize non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces that govern the solid-state architecture. Without experimental crystallographic data, a definitive description of these features cannot be provided.

Conformational Analysis and Geometrical Parameters of the Molecular Structure

A complete conformational analysis and a precise determination of the geometrical parameters (bond lengths, bond angles, and torsion angles) of this compound are contingent on experimental data from techniques like X-ray crystallography or gas-phase electron diffraction, or from validated computational modeling. As this information is not available in the reviewed scientific literature, a detailed and accurate description of the molecule's preferred conformation and its precise geometric parameters cannot be presented.

Computational and Theoretical Investigations of O 2 4 Chlorophenyl Ethyl Hydroxylamine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can predict molecular geometries, energies, and a host of other properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a popular method for computational studies in chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules containing a 4-chlorophenyl group have successfully used DFT methods like B3LYP with a 6-311++G(d,p) basis set to obtain reliable structural parameters. researchgate.net

The electronic stability of the molecule can be assessed by analyzing its total energy and the energies of its frontier molecular orbitals. Lower total energy corresponds to a more stable molecular configuration. Vibrational frequency analysis is also a critical component of DFT studies. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-C (ring)1.39
C-C (ethyl)1.53
C-O1.43
O-N1.45
C-C-C (ring)120.0
Cl-C-C (ring)119.5
C-C-O109.5
C-O-N105.0
C-C-O-N180.0

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide even more accurate electronic structure characterizations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the results obtained from DFT. While computationally more demanding, these methods are invaluable for benchmarking the accuracy of DFT results and for investigating systems where electron correlation effects are particularly important.

Molecular Electrostatic Potential (MEP) Analysis for Predicting Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group and the chlorine atom, indicating these as potential sites for electrophilic interaction. acadpubl.eu The hydrogen atoms of the hydroxylamine group would likely exhibit a positive potential, marking them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory and Elucidation of Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. acadpubl.euwikipedia.org

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)5.7
Electronegativity (χ)3.65
Chemical Hardness (η)2.85
Global Electrophilicity Index (ω)2.34

Note: The data in this table is hypothetical and is intended to illustrate the types of parameters derived from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of intramolecular charge transfer. For example, interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified. The analysis of donor-acceptor interactions provides insight into the electronic delocalization and the stability it imparts to the molecular system. acadpubl.eu The natural charges on each atom can also be calculated, offering a more detailed view of the charge distribution than that provided by MEP analysis.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Due to a lack of specific crystallographic and Hirshfeld surface analysis studies on this compound, this section will draw upon findings from structurally related compounds containing the 4-chlorophenyl moiety to infer the likely nature and contribution of intermolecular interactions in its crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into crystal packing and stability. The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

In a study of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, a compound also featuring a 4-chlorophenyl group, the Hirshfeld surface analysis quantified the contributions of various intermolecular contacts. nih.gov H···H contacts were found to be the most significant, accounting for 48.7% of the total Hirshfeld surface area. nih.gov This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The H···C/C···H contacts, indicative of C-H···π interactions, contributed 22.2%. nih.gov The presence of the chlorine atom was evident in the Cl···H/H···Cl contacts, which made up 8.8% of the surface. nih.gov Interactions involving heteroatoms, specifically H···O/O···H and H···N/N···H, accounted for 8.2% and 5.1%, respectively. nih.gov

Similarly, an analysis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone highlighted the importance of H···C (18%), H···H (17%), and H···Cl (16.6%) interactions. nih.gov The contributions from H···O (10.4%) and H···N (8.9%) were also significant. nih.gov

These examples suggest that for this compound, a similar distribution of intermolecular contacts would be anticipated. The ethylamine (B1201723) chain and the phenyl ring would be expected to participate in numerous H···H and C···H/H···C interactions. The chlorine atom would likely be involved in significant Cl···H contacts, which are a form of weak hydrogen bonding. The oxygen and nitrogen atoms of the hydroxylamine group would be key sites for hydrogen bonding, leading to substantial O···H/H···O and N···H/H···N contributions.

The following interactive data table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for analogous compounds containing a 4-chlorophenyl group.

Intermolecular ContactContribution (%) in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.govContribution (%) in 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone nih.gov
H···H48.717.0
H···C/C···H22.218.0
Cl···H/H···Cl8.816.6
H···O/O···H8.210.4
H···N/N···H5.18.9
H···S/S···H-5.9

It is important to note that these values are from analogous compounds and the precise contributions for this compound would depend on its specific crystal packing arrangement. However, this analysis provides a strong indication of the types and relative importance of the intermolecular forces that would stabilize its crystal structure.

Mechanistic Insights Derived from Computational Modeling of Reactions Involving this compound

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict reactivity, and understand the electronic factors that govern chemical transformations. For a molecule like this compound, computational modeling could provide insights into several key aspects of its reactivity.

One area of interest is the reactivity of the hydroxylamine moiety. Computational studies on N-monosubstituted hydroxylamines have shown that resonance and inductive effects are important in determining the O-H bond dissociation enthalpies (BDEs). acs.org For this compound, which is an O-substituted hydroxylamine, similar principles would apply to the N-H bonds. The electron-withdrawing nature of the 4-chlorophenyl group could influence the stability of radical intermediates that may form during oxidation or other radical-mediated reactions. Computational modeling, using methods such as density functional theory (DFT), could be employed to calculate bond dissociation energies and predict the most likely sites for radical abstraction.

Another potential area of investigation is the involvement of the phenylethyl group in reactions. A computational and experimental study on a phenethylamine (B48288) derivative revealed a reaction mechanism proceeding through a borane-promoted proton transfer, followed by aziridine (B145994) ring opening and a Friedel-Crafts alkylation involving a π-complex of a carbocation-anion ion pair. researchgate.net This highlights the complex reaction pathways that can be elucidated through computational modeling. For this compound, computational studies could explore the possibility of similar intramolecular reactions, such as cyclization, or intermolecular reactions where the aromatic ring acts as a nucleophile.

Furthermore, the reaction of hydroxylamine with cytosine and its derivatives has been shown to involve both first- and second-order terms in the amine, proceeding predominantly via the protonated form of the pyrimidine (B1678525) bases. rsc.org This suggests that the pH of the reaction medium could play a crucial role in the reactivity of this compound. Computational models could be used to study the protonation states of the molecule and how protonation affects its reactivity in various reactions.

Mechanistic computational models can simulate the interactions between key molecular entities and the processes they undergo by solving mathematical equations that represent the underlying chemical reactions. nih.gov For this compound, such models could be used to simulate its interaction with various reactants, identify transition states, and calculate activation energies for different potential reaction pathways. This would provide a detailed, atomistic understanding of its chemical behavior.

Chemical Reactivity and Reaction Mechanisms of O 2 4 Chlorophenyl Ethyl Hydroxylamine

Nucleophilic Reactivity Profiles of the Hydroxylamine (B1172632) Oxygen and Nitrogen Centers

The hydroxylamine moiety is characterized by the presence of two adjacent nucleophilic centers: the oxygen and the nitrogen atoms, both possessing lone pairs of electrons. This dual nucleophilicity allows O-[2-(4-Chlorophenyl)ethyl]hydroxylamine to react at either atom, depending on the nature of the electrophile and the reaction conditions.

Generally, the nitrogen atom in a hydroxylamine is the more basic and often the more nucleophilic center. However, the substitution on the oxygen atom in this compound can influence this reactivity profile. The electron-withdrawing nature of the oxygen atom reduces the nucleophilicity of the adjacent nitrogen atom compared to a simple amine.

The competition between N-attack and O-attack is a key feature of hydroxylamine chemistry. For instance, in reactions with alkylating agents, hydroxylamine itself typically reacts at the nitrogen atom. However, in the case of O-substituted hydroxylamines like this compound, the oxygen's lone pair can also participate in nucleophilic attack, particularly with softer electrophiles or under conditions that favor O-alkylation or O-acylation. Studies on related methylated hydroxylamines reacting with phosphate (B84403) electrophiles have shown that O-attack can be a significant pathway. The presence of an O-alkyl group blocks this oxygen reactivity, forcing reactions to occur at the nitrogen center.

The relative nucleophilicity of the oxygen and nitrogen centers can be summarized as follows:

Attacking AtomFavored ElectrophilesInfluencing Factors
Nitrogen Hard electrophiles (e.g., protons, alkyl halides)Generally more basic and sterically accessible.
Oxygen Softer electrophiles (e.g., acylating agents, some metal centers)Can be enhanced by N-electron-withdrawing groups.

Investigation of O-N Bond Cleavage Reactions

A defining characteristic of hydroxylamines is the inherent weakness of the nitrogen-oxygen (N-O) single bond. This bond is susceptible to cleavage under a variety of conditions, including reductive, oxidative, and thermal stimuli. The propensity for N-O bond cleavage is a significant driving force for many reactions involving hydroxylamine derivatives.

Cleavage of the N-O bond in this compound can proceed through several mechanisms:

Homolytic Cleavage: This process generates a nitrogen-centered radical and an oxygen-centered radical. It can be initiated by heat, light, or radical initiators.

Heterolytic Cleavage: This can occur in two ways, depending on the conditions. Acidic conditions can promote cleavage to form a nitrenium ion (R-NH+) and an alcohol, while basic conditions can also facilitate cleavage, often accompanied by oxidation of an adjacent carbon atom.

The cleavage of the N-O bond is a key step in many synthetic transformations where hydroxylamines are used as precursors to reactive nitrogen species.

Role as a Reactive Intermediate in Various Organic Transformations

Due to the labile N-O bond, this compound can serve as a valuable reactive intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. Upon cleavage of the N-O bond, it can act as a source of either an amino group or other reactive nitrogen species.

O-substituted hydroxylamines are often employed as electrophilic aminating agents. For example, reagents with a good leaving group on the oxygen atom can transfer an amino group to a variety of nucleophiles. While the 2-(4-chlorophenyl)ethoxy group is not an exceptionally good leaving group on its own, its departure can be facilitated in certain reaction pathways, such as rearrangements or metal-catalyzed processes.

Detailed Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of O-alkylhydroxylamines.

Hydroxylamine derivatives are known to undergo a variety of rearrangement reactions, often driven by the cleavage of the weak N-O bond. For instance, the Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. While this compound is not an N-arylhydroxylamine, analogous rearrangements involving migration to a carbon atom can be envisaged under appropriate conditions.

Another important class of rearrangements is-sigmatropic rearrangements. While the parent molecule this compound is not structured to undergo this reaction directly, its derivatives can be precursors for such transformations. For example, N-arylated O-cyclopropyl hydroxylamines have been shown to undergo a facile-sigmatropic rearrangement to produce tetrahydroquinolines. This suggests that if this compound were to be N-allylated or N-vinylated, it could potentially participate in similar rearrangement cascades to form N-heterocycles.

Cycloaddition Reactions: O-alkylhydroxylamines can participate in cycloaddition reactions. For instance, they can react with activated alkenes in a formal [3+2] cycloaddition manner to yield isoxazolidine (B1194047) derivatives. This type of reaction provides a powerful tool for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles.

Condensation Reactions: A fundamental reaction of primary hydroxylamines, including this compound, is their condensation with aldehydes and ketones to form oximes. This reaction proceeds through a nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

The general mechanism is as follows:

Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of water to form the oxime.

The products of such condensation reactions are O-[2-(4-Chlorophenyl)ethyl]oximes, which are themselves valuable synthetic intermediates.

Table of Expected Condensation Products:

Carbonyl CompoundProduct (O-[2-(4-Chlorophenyl)ethyl]oxime)
FormaldehydeFormaldehyde O-[2-(4-chlorophenyl)ethyl]oxime
AcetaldehydeAcetaldehyde O-[2-(4-chlorophenyl)ethyl]oxime
AcetoneAcetone O-[2-(4-chlorophenyl)ethyl]oxime
BenzophenoneBenzophenone O-[2-(4-chlorophenyl)ethyl]oxime

Applications of O 2 4 Chlorophenyl Ethyl Hydroxylamine in Advanced Organic Synthesis

Precursor Utility in the Synthesis of Diverse Heterocyclic Compounds

No specific studies were found that utilize O-[2-(4-Chlorophenyl)ethyl]hydroxylamine as a precursor for the synthesis of diverse heterocyclic compounds.

Formation of Oxadiazoles (B1248032) and Related Nitrogen-Containing Heterocycles

There is no available literature describing the reaction of this compound to form oxadiazoles or related nitrogen-containing heterocycles. General methods for oxadiazole synthesis often involve the cyclization of O-acylamidoximes, but no examples starting from or involving this compound have been documented.

Synthesis of Isoxazoles and Isoxazolones

The synthesis of isoxazoles and isoxazolones typically proceeds through methods such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or via multicomponent reactions. However, a search of the available chemical literature did not yield any specific examples or methodologies that employ this compound for the preparation of these particular heterocyclic rings.

Employment as a Reagent in Selective Carbon-Carbon and Carbon-Heteroatom Bond Formation

While hydroxylamine derivatives can be involved in reactions that form carbon-heteroatom bonds, there are no documented instances of this compound being used as a specific reagent for selective carbon-carbon or carbon-heteroatom bond formations.

Preparation of Novel Functionalized Hydroxylamine Derivatives

The preparation of new derivatives starting from this compound has not been described in published research. Synthetic routes to produce other functionalized hydroxylamines typically involve methods like alkylation of hydroxylamine or oxidation of amines, but derivatization of this specific compound is not reported.

Involvement in Multi-Component Reactions (MCRs) for Complex Molecule Assembly

Multi-component reactions are powerful tools for building molecular complexity. While hydroxylamines and their derivatives can be components in such reactions, there is no evidence in the scientific literature of this compound participating in any MCRs for the assembly of complex molecules.

Future Research Directions and Perspectives on O 2 4 Chlorophenyl Ethyl Hydroxylamine

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The development of novel and sustainable methods for the synthesis of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is a primary area for future research. Moving beyond traditional synthetic routes, the focus is shifting towards greener, more efficient, and economically viable processes.

Unconventional synthetic approaches that merit investigation include:

Electrosynthesis: This technique utilizes electricity to drive chemical reactions, often under mild conditions and with high selectivity. Green electrosynthetic strategies, such as the electrocatalytic conversion of oximes to hydroxylamines over copper sulfide (B99878) (CuS), present a promising avenue. nih.gov This method avoids the use of harsh reducing agents and organic solvents, aligning with the principles of green chemistry.

Plasma-Electrochemical Cascade Pathways (PECP): This innovative approach uses ambient air and water as primary feedstocks. intofuture.orgatomfair.commdpi.com A plasma treatment step can generate a nitric acid solution, which is then electrochemically reduced to hydroxylamine (B1172632). intofuture.orgatomfair.commdpi.com This method offers a sustainable alternative to conventional syntheses that rely on ammonia. intofuture.orgatomfair.com

Catalytic Hydrogenation of Nitroaromatics: The selective hydrogenation of substituted nitroaromatics using supported platinum catalysts is a highly efficient method for producing N-aryl hydroxylamines. moleculeai.com The use of additives like dimethyl sulfoxide (B87167) can inhibit the further reduction of the hydroxylamine to an aniline, thereby enhancing selectivity. moleculeai.com

Continuous Flow Synthesis: This methodology offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. medium.comiscientific.org The chemoselective amination of alkyl halides with hydroxylamine has been successfully demonstrated in a continuous flow system, yielding high purity products. medium.comiscientific.org

Ketone-Mediated Nitrate (B79036) Electroreduction: This approach involves the in situ trapping of hydroxylamine as an oxime, which can then be easily hydrolyzed to release the desired product. nih.govrsc.org This method has shown high Faradaic efficiency and can achieve significantly higher concentrations of stabilized hydroxylamine compared to direct nitrate reduction. nih.govrsc.org

Table 1: Comparison of Unconventional Synthetic Methodologies for Hydroxylamine Synthesis

MethodologyKey AdvantagesPotential Challenges
Electrosynthesis Green, high selectivity, mild conditions. nih.govElectrode stability, optimization of reaction parameters.
Plasma-Electrochemical Cascade Uses air and water as feedstock, sustainable. intofuture.orgatomfair.commdpi.comEnergy consumption of plasma generation, scalability.
Catalytic Hydrogenation High yields, high selectivity with additives. moleculeai.comCatalyst cost and deactivation, separation of product from catalyst.
Continuous Flow Synthesis Improved control, safety, and scalability. medium.comiscientific.orgInitial setup cost, potential for clogging in microreactors.
Ketone-Mediated Electroreduction High efficiency, in-situ product stabilization. nih.govrsc.orgAdditional hydrolysis step required, potential side reactions.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques offer the capability to monitor reactions in real-time, providing valuable data for process optimization and control.

Future research should focus on the application of:

Operando Spectroscopy: This powerful methodology allows for the simultaneous measurement of catalytic activity and spectroscopic characterization under actual reaction conditions. intofuture.orgatomfair.com Techniques such as operando Infrared (IR) and Raman spectroscopy can identify key reaction intermediates and elucidate reaction pathways. intofuture.orgchemcopilot.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. moleculeai.commedium.comrsc.orgbeilstein-journals.orgfrontiersin.org The integration of in-situ analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can enable real-time monitoring and control of the synthesis of this compound. iscientific.orgnih.gov

Time-Resolved and Spatially Resolved In-Situ Spectroscopy: These techniques provide dynamic information about catalytic reactions. nih.gov Time-resolved methods, like pump-probe spectroscopy, can study reaction dynamics in real-time, while spatially resolved techniques can map the distribution of species on a catalyst surface. nih.gov

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication in Synthesis
Operando IR/Raman Spectroscopy Identification of reaction intermediates, understanding of reaction mechanisms. intofuture.orgchemcopilot.comOptimization of catalyst performance and reaction conditions.
In-Situ FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. iscientific.orgnih.govProcess control and assurance of product quality.
In-Situ NMR Spectroscopy Detailed structural information on reaction components in the liquid phase. numberanalytics.comElucidation of complex reaction networks and kinetics.
In-Situ X-ray Absorption Spectroscopy (XAS) Electronic and geometric structure of catalysts under reaction conditions. atomfair.comUnderstanding catalyst deactivation and improving catalyst design.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the properties of novel molecules.

For this compound, future research should leverage:

Predictive Models for Reaction Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and selectivity, under various conditions. nih.govatomfair.combeilstein-journals.orgmpdata.fr This can significantly reduce the number of experiments required for process optimization.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. intofuture.orgmdpi.commoleculeai.commedium.com This could be used to generate new analogs of this compound with enhanced biological activity or improved physicochemical properties.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can propose synthetic pathways for a target molecule, aiding in the design of more efficient and cost-effective syntheses. beilstein-journals.org

Table 3: Applications of AI and Machine Learning in Chemical Research

Application AreaAI/ML TechniquePotential Impact
Reaction Prediction & Optimization Supervised learning, deep neural networks. nih.govAccelerated process development, improved reaction yields.
Novel Molecule Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). intofuture.orgmedium.comDiscovery of new drug candidates and functional materials.
Retrosynthesis Planning Transformer-based models, graph neural networks. atomfair.comatomfair.comMore efficient design of synthetic routes.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models. moleculeai.comEarly-stage screening of candidate molecules.

Rational Design of Next-Generation Hydroxylamine-Based Reagents for Enhanced Selectivity and Efficiency

The rational design of new reagents based on the this compound scaffold is a key area for future investigation. By understanding structure-activity relationships, it is possible to develop next-generation reagents with improved selectivity and efficiency for specific applications.

Key strategies for the rational design of new hydroxylamine-based reagents include:

In Silico Modeling and Simulation: Computational methods such as molecular docking and molecular dynamics can be used to predict the binding affinity and reactivity of new reagent designs with target molecules. frontiersin.orgnih.govrsc.orglongdom.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the resulting changes in reactivity and selectivity can provide valuable insights for the design of improved reagents. nih.gov

Development of Multifunctional Reagents: The incorporation of additional functional groups into the hydroxylamine scaffold can lead to reagents with novel reactivity and the ability to participate in multi-component reactions.

Future research in this area will focus on designing reagents that offer:

Enhanced Chemoselectivity, Regioselectivity, and Stereoselectivity: The ability to control the outcome of chemical reactions is paramount. numberanalytics.com

Improved Stability and Handling Characteristics: Reagents that are easier and safer to use are highly desirable. nih.gov

Broader Substrate Scope: The development of reagents that are effective with a wider range of starting materials will increase their utility. ethz.chchemrxiv.org

Q & A

Q. What are the established synthetic routes for O-[2-(4-Chlorophenyl)ethyl]hydroxylamine, and how can competing side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives or condensation reactions. For example, hydroxylamine hydrochloride reacts with chlorinated aromatic aldehydes under alkaline conditions to form intermediates, followed by chlorination or cyclization steps . To minimize side reactions (e.g., ester hydrolysis or over-chlorination), controlled stoichiometry and the use of scavengers like ethyl trifluoroacetate are recommended . Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the presence of the hydroxylamine group (-NH-O-) and the chlorophenyl ethyl backbone. Key signals include a broad singlet for NH (~5.5 ppm) and aromatic protons (~7.3 ppm for the 4-chlorophenyl group) .
  • IR : Stretching frequencies for N-O (950–1050 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 200.05 for C8_8H10_{10}ClNO) .

Q. What are the reactivity patterns of this compound in nucleophilic and redox reactions?

  • Methodological Answer : The hydroxylamine group acts as a nucleophile, participating in:
  • Oxidation : Forms nitroxides or nitroso derivatives with oxidizing agents like MnO2_2.
  • Reduction : Converts to amines under catalytic hydrogenation (H2_2, Pd/C).
  • Condensation : Reacts with carbonyl compounds to form hydrazones or oximes, useful in heterocyclic synthesis (e.g., triazines or pyrimidines) .
    Substituents like the 4-chlorophenyl group modulate reactivity by steric and electronic effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound in heterocyclic synthesis?

  • Methodological Answer : Discrepancies in catalytic yields (e.g., 26% vs. 50%) may arise from reaction conditions (solvent polarity, temperature) or competing pathways. Use kinetic isotope effects (KIE) or DFT calculations to identify rate-determining steps. For example, in-situ IR monitoring can detect intermediates like nitrenes or aziridines, clarifying competing cyclization pathways .

Q. What pharmacological mechanisms underlie the bioactivity of this compound derivatives?

  • Methodological Answer : Derivatives like ethyl 2-[5-(4-chlorophenyl)imidazole-4-yl] acetate inhibit sirtuins (class III HDACs), impacting cancer cell viability. Use in-vitro assays (MTT, Western blotting) to quantify IC50_{50} values (e.g., 250 µM in A549 cells) and gene/protein expression profiles. Downregulation of Sirt1/Sirt6 correlates with reduced NSCLC proliferation .

Q. How can stability issues of this compound hydrochloride be addressed in long-term storage?

  • Methodological Answer : Hydrochloride salts are hygroscopic and prone to decomposition. Stability studies under varying humidity/temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) using HPLC-UV reveal degradation products. Lyophilization and storage in argon-filled vials at -20°C extend shelf life (>12 months) .

Key Research Gaps and Future Directions

  • Synthetic Scalability : Develop flow chemistry protocols to improve yield reproducibility .
  • Targeted Drug Design : Explore structure-activity relationships (SAR) for sirtuin inhibition .
  • Environmental Impact : Study degradation pathways using LC-MS/MS to assess ecotoxicity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Reactant of Route 2
O-[2-(4-Chlorophenyl)ethyl]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.